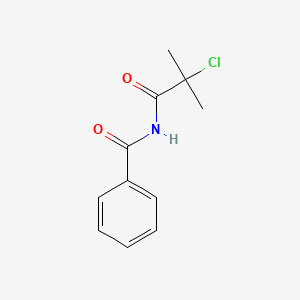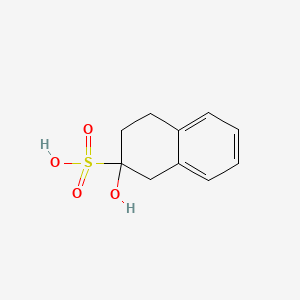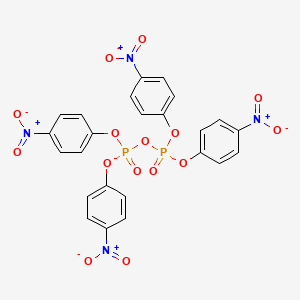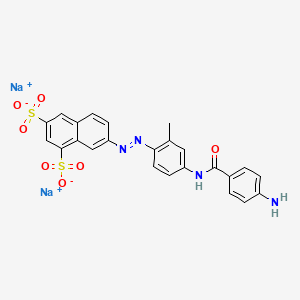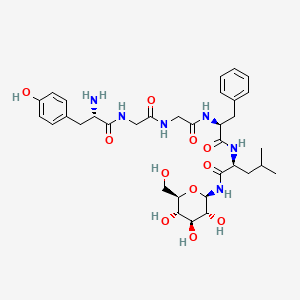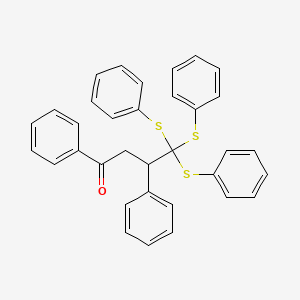
1,3-Diphenyl-4,4,4-tris(phenylthio)-1-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Diphenyl-4,4,4-tris(phenylthio)-1-butanone is a complex organic compound characterized by its unique structure, which includes multiple phenyl and phenylthio groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-4,4,4-tris(phenylthio)-1-butanone typically involves multi-step organic reactions. One common method includes the reaction of 1,3-diphenyl-1-butanone with phenylthiol in the presence of a catalyst. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Diphenyl-4,4,4-tris(phenylthio)-1-butanone can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenylthio groups to thiols.
Substitution: The phenylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
1,3-Diphenyl-4,4,4-tris(phenylthio)-1-butanone has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s interactions with biological molecules are of interest for understanding biochemical pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,3-Diphenyl-4,4,4-tris(phenylthio)-1-butanone involves its interaction with specific molecular targets. The phenylthio groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diphenyl-4,4-bis(phenylthio)-1-butanone: Similar structure but with fewer phenylthio groups.
Tris(phenylthio)methane: Contains three phenylthio groups attached to a central carbon atom.
Uniqueness
1,3-Diphenyl-4,4,4-tris(phenylthio)-1-butanone is unique due to the presence of three phenylthio groups attached to the same carbon atom, which imparts distinct chemical properties and reactivity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
56003-69-1 |
|---|---|
Formule moléculaire |
C34H28OS3 |
Poids moléculaire |
548.8 g/mol |
Nom IUPAC |
1,3-diphenyl-4,4,4-tris(phenylsulfanyl)butan-1-one |
InChI |
InChI=1S/C34H28OS3/c35-33(28-18-8-2-9-19-28)26-32(27-16-6-1-7-17-27)34(36-29-20-10-3-11-21-29,37-30-22-12-4-13-23-30)38-31-24-14-5-15-25-31/h1-25,32H,26H2 |
Clé InChI |
HWKMIABADJGBCB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)C(SC3=CC=CC=C3)(SC4=CC=CC=C4)SC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



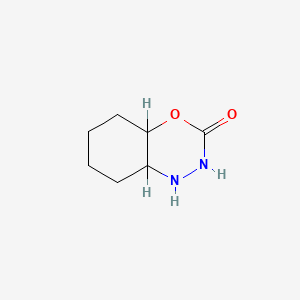
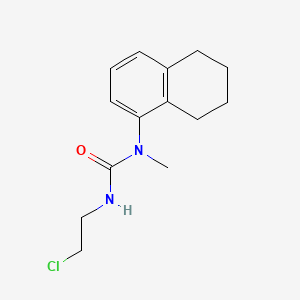
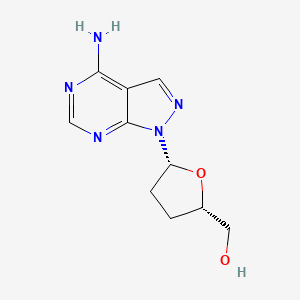
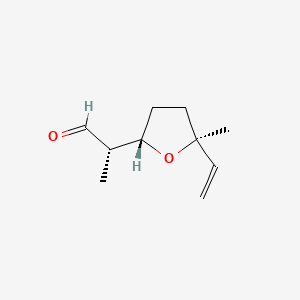

![methyl 3-(1-methylpiperidin-4-yl)-5-[2-(methylsulfamoyl)ethyl]-1H-indole-2-carboxylate](/img/structure/B12802021.png)

